ethyl 2-[(1R)-1-aminoethyl]-1,3-thiazole-4-carboxylate
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Overview
Description
Ethyl 2-[(1R)-1-aminoethyl]-1,3-thiazole-4-carboxylate is a chemical compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[(1R)-1-aminoethyl]-1,3-thiazole-4-carboxylate typically involves the reaction of ethyl 2-bromo-1,3-thiazole-4-carboxylate with (1R)-1-aminoethanol. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(1R)-1-aminoethyl]-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The thiazole ring can be reduced under specific conditions to yield dihydrothiazole derivatives.
Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-[(1R)-1-aminoethyl]-1,3-thiazole-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 2-[(1R)-1-aminoethyl]-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with biological molecules, while the thiazole ring can interact with enzyme active sites. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-aminothiazole-4-carboxylate: Lacks the (1R)-1-aminoethyl group.
Methyl 2-[(1R)-1-aminoethyl]-1,3-thiazole-4-carboxylate: Has a methyl ester group instead of an ethyl ester group.
2-[(1R)-1-Aminoethyl]-1,3-thiazole-4-carboxylic acid: Lacks the ethyl ester group.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the aminoethyl and ethyl ester groups allows for versatile chemical modifications and interactions with biological targets.
Properties
Molecular Formula |
C8H12N2O2S |
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Molecular Weight |
200.26 g/mol |
IUPAC Name |
ethyl 2-[(1R)-1-aminoethyl]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C8H12N2O2S/c1-3-12-8(11)6-4-13-7(10-6)5(2)9/h4-5H,3,9H2,1-2H3/t5-/m1/s1 |
InChI Key |
BIHAKLFZRIHNNM-RXMQYKEDSA-N |
Isomeric SMILES |
CCOC(=O)C1=CSC(=N1)[C@@H](C)N |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)C(C)N |
Origin of Product |
United States |
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